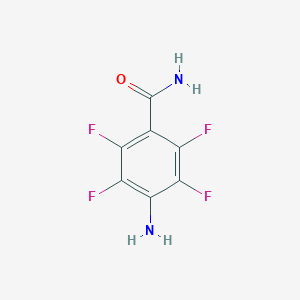

4-Amino-2,3,5,6-tetrafluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAERPAFTLPIDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165721 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-74-9 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1548-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3,5,6-tetrafluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWS378BPL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final products. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed plausible synthetic protocol, and its known applications.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1548-74-9 | [1] |

| Molecular Formula | C₇H₄F₄N₂O | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 183 - 188 °C | [2] |

| Purity | >98.0% (GC) | [2] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Nitration of Pentafluorobenzamide: Introduction of a nitro group at the para position to the amide group.

-

Reduction of 4-Nitro-2,3,5,6-tetrafluorobenzamide: Conversion of the nitro group to an amino group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These are based on standard procedures for similar reactions and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitrobenzamide

This procedure is based on the general method for the nitration of aromatic compounds.

-

Materials:

-

Pentafluorobenzamide

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to pentafluorobenzamide at 0 °C (ice bath).

-

Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Step 2: Synthesis of this compound

This procedure is based on a standard method for the reduction of an aromatic nitro group using tin(II) chloride.[3]

-

Materials:

-

2,3,5,6-Tetrafluoro-4-nitrobenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,3,5,6-tetrafluoro-4-nitrobenzamide in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[4]

-

Pharmaceutical Development: The presence of the tetrafluorinated phenyl ring can significantly enhance the pharmacokinetic properties of a drug candidate.[4] The amino group provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. It can be used in the design of potent enzyme inhibitors and other therapeutic agents.

-

Agrochemical Formulations: In the agrochemical sector, this compound can be used to synthesize novel pesticides and herbicides. The fluorine atoms can increase the efficacy and stability of the active ingredients.[4]

Safety and Handling

Detailed safety information is not available in the provided search results. As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of new molecules in the life sciences. Its unique properties, conferred by the highly fluorinated aromatic ring, make it an attractive building block for medicinal chemists and researchers in agrochemical development. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its utility in various research and development endeavors.

References

An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide: Chemical Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The presence of a tetrafluorinated benzene ring imparts unique physicochemical properties to the molecule, including increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, making it a valuable building block in the design of novel therapeutic agents and specialized chemicals.[1] This technical guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis, and insights into its potential role as a kinase inhibitor within the MAPK/ERK signaling pathway.

Chemical Structure and Properties

This compound is characterized by a benzamide core substituted with four fluorine atoms and an amino group. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the functional groups.

Systematic Name: this compound CAS Number: 1548-74-9[2] Molecular Formula: C₇H₄F₄N₂O[2] Molecular Weight: 208.11 g/mol [2] Melting Point: 183-188 °C[3] InChI: 1S/C7H4F4N2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H2,13,14) SMILES: NC1=C(F)C(F)=C(C(N)=O)C(F)=C1F

A summary of the key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1548-74-9 | [2] |

| Molecular Formula | C₇H₄F₄N₂O | [2] |

| Molecular Weight | 208.11 g/mol | [2] |

| Melting Point | 183-188 °C | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98% (GC) | [2] |

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitrobenzamide (Intermediate)

A detailed, experimentally validated procedure for this specific intermediate is not available in the reviewed literature. However, a plausible route would involve the nitration of 2,3,5,6-tetrafluorobenzamide. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would need to be carefully optimized to achieve selective nitration at the 4-position.

Step 2: Synthesis of this compound by Catalytic Hydrogenation

This procedure is based on the catalytic reduction of nitroarenes, a widely used and efficient method for the synthesis of anilines.

Materials:

-

2,3,5,6-Tetrafluoro-4-nitrobenzamide (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol (or other suitable solvent such as ethyl acetate)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Pressurized hydrogenation reactor (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a clean and dry pressurized hydrogenation reactor, add 2,3,5,6-tetrafluoro-4-nitrobenzamide and the 10% Pd/C catalyst.

-

Solvent Addition: Add a suitable solvent, such as ethanol, to the reactor. The volume should be sufficient to create a slurry and allow for efficient stirring.

-

Inerting the Atmosphere: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Expected Yield: Based on the synthesis of analogous compounds, the yield for the catalytic hydrogenation step is expected to be high, typically in the range of 95-99%.

| Step | Reactant | Product | Catalyst | Solvent | Yield | | --- | --- | --- | --- | --- | | 1 | 2,3,5,6-Tetrafluorobenzamide | 2,3,5,6-Tetrafluoro-4-nitrobenzamide | H₂SO₄/HNO₃ | - | (Not reported) | | 2 | 2,3,5,6-Tetrafluoro-4-nitrobenzamide | this compound | 10% Pd/C | Ethanol | >95% (estimated) |

Synthesis Workflow

Potential Biological Activity: Inhibition of the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway, often through mutations in key proteins like B-Raf and MEK, is a hallmark of many cancers.[5][6] Consequently, the development of inhibitors targeting these kinases is a major focus of cancer drug discovery.

Fluorinated benzamide scaffolds have emerged as a promising class of kinase inhibitors. Several approved and investigational drugs for the treatment of cancers with B-Raf mutations, such as melanoma, contain a fluorinated aromatic core.[5] These compounds often act as allosteric inhibitors of MEK or competitive inhibitors of B-Raf, effectively blocking the downstream signaling that drives tumor growth.

While the specific inhibitory activity of this compound has not been extensively reported, its structural similarity to known B-Raf and MEK inhibitors suggests its potential to interact with the ATP-binding site or allosteric pockets of these kinases. The tetrafluorinated phenyl ring can engage in favorable interactions within the kinase domain, and the amino and amide functionalities provide opportunities for hydrogen bonding with key residues.

The diagram below illustrates the MAPK/ERK signaling pathway and the potential points of inhibition by a compound like this compound, acting as a putative B-Raf or MEK inhibitor.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule with significant potential in drug discovery and development. Its tetrafluorinated core provides a robust scaffold for the design of potent and selective inhibitors of key biological targets. The detailed synthetic protocol provided herein offers a practical route to this valuable compound, enabling further investigation into its biological activities. The plausible role of this and similar fluorinated benzamides as inhibitors of the MAPK/ERK signaling pathway highlights a promising avenue for the development of novel anti-cancer therapeutics. Further structure-activity relationship studies are warranted to fully elucidate the potential of this compound as a lead compound in modern drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound CAS#: 1548-74-9 [amp.chemicalbook.com]

- 4. 4-Amino-2,3,5,6-tetrafluorobenzonitrile | C7H2F4N2 | CID 87322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of RAF and MEK inhibition for the treatment of BRAF-mutated melanoma: feedback is not encouraged - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-2,3,5,6-tetrafluorobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound 4-Amino-2,3,5,6-tetrafluorobenzamide. This versatile, fluorinated aromatic amide is a key building block in the synthesis of various pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄F₄N₂O |

| Molecular Weight | 208.11 g/mol |

| CAS Number | 1548-74-9 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 183 - 188 °C |

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The condensed phase IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | N-H stretch (asymmetric, -NH₂) |

| 3375 | Strong | N-H stretch (symmetric, -NH₂) |

| 1680 | Strong | C=O stretch (amide I) |

| 1625 | Medium | N-H bend (-NH₂) |

| 1510 | Strong | C=C stretch (aromatic) |

| 1420 | Strong | C-F stretch |

| 980 | Strong | C-F stretch |

Note: The data presented is based on the condensed phase IR spectrum available from the NIST WebBook.[1] Specific peak positions and intensities may vary depending on the sampling method and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound are not available in the public domain at the time of this writing. However, based on the structure of the molecule and general principles of NMR spectroscopy for fluorinated aromatic compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show broad signals for the amine (-NH₂) and amide (-CONH₂) protons. The chemical shift of these protons is highly dependent on the solvent and concentration. Due to the symmetry of the molecule, there are no aromatic protons.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms. The carbonyl carbon of the amide would appear significantly downfield. The fluorinated aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling.

-

¹⁹F NMR: The spectrum would be expected to show two distinct signals for the two sets of equivalent fluorine atoms on the aromatic ring, likely with complex coupling between them.

Mass Spectrometry (MS)

While the NIST database indicates the availability of an electron ionization (EI) mass spectrum for this compound, the detailed data (m/z values and relative intensities) could not be retrieved.[1] For a molecule with the formula C₇H₄F₄N₂O, the molecular ion peak [M]⁺ would be expected at m/z 208. The fragmentation pattern in EI-MS would likely involve the loss of the amide group, the amino group, and potentially fluorine atoms, leading to a series of characteristic fragment ions.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data discussed above for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

The sample is vaporized in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Solubility and Stability of 4-Amino-2,3,5,6-tetrafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic amide that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its highly fluorinated structure enhances its chemical reactivity and is suggested to improve its solubility in various solvents.[1] The presence of fluorine atoms can significantly alter the pharmacokinetic properties of molecules, making this compound a valuable intermediate in drug development.[1] Furthermore, its stability and reactivity are advantageous for creating innovative crop protection solutions.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presented for easy interpretation.

Chemical Structure:

References

The Strategic Application of 4-Amino-2,3,5,6-tetrafluorobenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Within the arsenal of fluorinated building blocks, 4-Amino-2,3,5,6-tetrafluorobenzamide stands out as a versatile scaffold. Its polyfluorinated aromatic ring provides a unique combination of electronic properties and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role in the development of kinase inhibitors and other targeted therapies. While direct incorporation into a marketed drug is not yet prominent, the utility of closely related fluorinated benzamides in areas such as oncology suggests significant potential. This document provides an overview of its synthetic utility, potential biological activities based on analogous structures, and hypothetical experimental workflows for its derivatization and evaluation.

Introduction: The Value of Polyfluorination in Drug Design

The substitution of hydrogen with fluorine in drug molecules can profoundly influence their biological activity. The high electronegativity and small size of fluorine atoms can alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolism, thereby improving the metabolic stability and bioavailability of a compound.[1][2] The tetrafluorinated phenyl ring of this compound offers a metabolically robust core that can be further functionalized to interact with specific biological targets. The electron-withdrawing nature of the fluorine atoms can also influence the binding affinity of derivatives to their target proteins.

Potential Therapeutic Applications

Based on the known activities of structurally related fluorinated benzamides, this compound is a promising scaffold for the development of drugs in several therapeutic areas.

Kinase Inhibition

Many kinase inhibitors feature a substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 4-amino group of this compound provides a convenient handle for the introduction of various substituents to target specific kinases. The tetrafluorinated ring can enhance binding affinity and selectivity. For instance, fluorinated benzylamines have been incorporated into potent STAT6 inhibitors. While not a direct derivative, this highlights the potential of fluorinated aromatic moieties in kinase inhibitor design.

Angiogenesis Inhibition

A study by researchers at the University of Bonn has explored the antiangiogenic activity of polyfluorinated benzamides.[3] Although this research focused on trifluorinated derivatives, it demonstrates that the polyfluorinated benzamide scaffold possesses intrinsic antiangiogenic properties.[3] Derivatives of this compound could potentially be developed as inhibitors of vascular endothelial growth factor receptor (VEGFR) or other kinases involved in the angiogenic signaling cascade.

Cytotoxic Prodrugs for Cancer Therapy

A patent has described the use of 4-amino-fluorobenzamides as cytotoxic prodrugs.[4] These compounds are designed to be selectively activated in the tumor microenvironment, releasing a cytotoxic agent. The 4-amino group can be masked with a cleavable promoiety, and the benzamide portion can be attached to a cytotoxic payload.

Data Presentation: Biological Activity of Analogous Compounds

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |

| 25y | STAT6 | 0.70 | Th2 differentiation | Mouse spleen T cells | [1] |

Table 1. Inhibitory activity of a fluorinated benzylaminopyrimidine-5-carboxamide derivative (Compound 25y), demonstrating the potency achievable with fluorinated scaffolds in kinase inhibition.[1]

Experimental Protocols

The following are generalized experimental protocols for the derivatization of this compound to generate libraries of compounds for biological screening.

General Procedure for N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an aryl or heteroaryl substituent at the 4-amino position.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl halide (1.2 eq), Cs2CO3 (2.0 eq), and the ligand (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (0.05 eq) and anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-amino-2,3,5,6-tetrafluorobenzamide derivative.

General Procedure for Amide Coupling to the Benzamide Nitrogen

This protocol describes a standard amide coupling reaction to modify the benzamide functional group.

Materials:

-

A carboxylic acid derivative of this compound (requires prior modification)

-

An amine

-

Coupling agent (e.g., HATU or HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the carboxylic acid derivative (1.0 eq) in the anhydrous solvent.

-

Add the amine (1.2 eq), coupling agent (1.2 eq), and base (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by derivatives of this compound and a general workflow for their synthesis and evaluation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Caption: General workflow for drug discovery using the scaffold.

Conclusion

This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. The inherent properties of its polyfluorinated ring system make it an attractive starting material for the synthesis of novel kinase inhibitors, antiangiogenic agents, and other targeted therapies. While the direct application of this specific molecule in clinically approved drugs is not yet established, the success of related fluorinated benzamides in preclinical and clinical development underscores its significant potential. Further exploration of the chemical space around this scaffold is warranted and may lead to the discovery of novel and effective therapeutic agents.

References

- 1. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives: A Technical Guide to Their Synthesis and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluorobenzamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The unique physicochemical properties conferred by the tetrafluorinated benzene ring make this scaffold a valuable building block for the synthesis of novel therapeutic agents. This document details their synthesis, summarizes their biological activities with available quantitative data, and explores their potential mechanisms of action through key signaling pathways.

Introduction

This compound serves as a versatile starting material for the development of a wide range of biologically active molecules. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make derivatives of this core structure attractive candidates for investigation in various therapeutic areas, including oncology and infectious diseases. This guide will delve into the specifics of their synthesis and biological evaluation, providing researchers with the necessary information to explore their potential further.

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives typically involves a two-step process starting from 4-Amino-2,3,5,6-tetrafluorobenzoic acid. The general synthetic scheme is outlined below.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for N-substituted this compound derivatives.

Key Experimental Protocols

Step 1: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoyl chloride

-

To a solution of 4-Amino-2,3,5,6-tetrafluorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as toluene, add thionyl chloride (SOCl₂, 2-3 equivalents).

-

Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Amino-2,3,5,6-tetrafluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-substituted this compound

-

Dissolve the crude 4-Amino-2,3,5,6-tetrafluorobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted this compound derivative.

Potential Therapeutic Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily as anticancer and antimicrobial agents. The biological activity is often attributed to their ability to inhibit specific enzymes or interfere with critical cellular signaling pathways.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Related Benzamide Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 7 | K562 (Leukemia) | 2.27 | [1] |

| 10 | K562 (Leukemia) | 2.53 | [1] |

| 7 | HL-60 (Leukemia) | 1.42 | [1] |

| 10 | HL-60 (Leukemia) | 1.52 | [1] |

| 7 | OKP-GS (Renal Carcinoma) | 4.56 | [1] |

| 6b | H1299 (Lung Cancer) | 0.025 | [2] |

Table 2: Kinase Inhibitory Activity of Related Compounds

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 6b | EGFR | 0.33 | [2] |

| 37 | VEGFR-2 | <1 | [3] |

| 2g | CDK9 | <10 | [4] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives and related compounds has also been a subject of investigation. The following table presents the Minimum Inhibitory Concentration (MIC) values for some of these compounds against various microbial strains.

Table 3: In Vitro Antimicrobial Activity of a Related Benzamide Derivative

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| PR-TPB complex | S. aureus ATCC 29213 | - | |

| PR-TPB complex | B. subtilis ATCC 10400 | - | |

| PR-TPB complex | C. albicans ATCC 10231 | - | [5] |

Note: The original reference did not provide specific MIC values but stated "good activity".

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often linked to their modulation of specific signaling pathways that are dysregulated in diseases like cancer. Below are diagrams of key pathways that may be targeted by these compounds.

Carbonic Anhydrase IX (CAIX) Signaling in Cancer

Carbonic Anhydrase IX is a key enzyme in maintaining pH homeostasis in tumor cells, particularly under hypoxic conditions. Its inhibition can lead to intracellular acidification and apoptosis.

Caption: Inhibition of CAIX by this compound derivatives disrupts pH homeostasis in cancer cells.

STAT3 Signaling Pathway in Cancer

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.

Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.

VEGFR2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Caption: Inhibition of VEGFR2 signaling by this compound derivatives can block angiogenesis.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Their synthesis is straightforward, allowing for the generation of a wide array of analogs for structure-activity relationship (SAR) studies. While the available data on their biological activity is still emerging, preliminary findings suggest their utility as anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and evaluation of a library of these derivatives to establish clear SAR and to identify lead compounds with potent and selective activity against specific biological targets. Further elucidation of their mechanisms of action will be crucial for their advancement into preclinical and clinical development. This technical guide serves as a foundational resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Strategic Role of Fluorine in the Bioactivity of 4-Amino-2,3,5,6-tetrafluorobenzamide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's pharmacological profile. This guide delves into the pivotal role of fluorine in the bioactivity of derivatives of 4-Amino-2,3,5,6-tetrafluorobenzamide, a versatile building block in the synthesis of novel therapeutic agents. While this compound itself is primarily a synthetic intermediate, its fluorinated derivatives have demonstrated significant potential, particularly as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[1][2]

The strategic placement of fluorine on the benzamide core profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide will explore these aspects through a summary of quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Impact of Fluorine on Bioactivity: Quantitative Insights

The antiangiogenic activity of a series of polyfluorinated benzamides, synthesized from this compound, was evaluated by measuring the inhibition of microvessel outgrowth in a rat aortic ring assay.[1] The results highlight how modifications to the fluorination pattern and substitutions at the 4-amino position modulate bioactivity.

Table 1: Antiangiogenic Activity of Polyfluorinated Benzamides

| Compound | Structure | Inhibition of Microvessel Outgrowth (%) at 50 µM |

| 5b | 2,3,5,6-Tetrafluoro-N-isopropyl-4-(propylamino)benzamide | 58 |

| 5d | 4-(Cyclohexylamino)-2,3,5,6-tetrafluoro-N-isopropylbenzamide | 35 |

| 6d | 4-(Cyclohexylamino)-2,3,5-trifluoro-N-isopropylbenzamide | 80 |

| 7a | N-Cyclohexyl-4-(isopropylamino)-2,3,5-trifluorobenzamide | >50 |

| 7b | N-Cyclohexyl-2,3,5-trifluoro-4-(propylamino)benzamide | >50 |

| 7c | N,4-Dicyclohexyl-2,3,5-trifluorobenzamide | >50 |

| 7d | N-Cyclohexyl-4-(cyclopentylamino)-2,3,5-trifluorobenzamide | >50 |

Data sourced from Steinebach, C., et al. (2018).[1]

In addition to the antiangiogenic data, preliminary in vitro cytotoxicity was assessed for the two most potent compounds against Human Umbilical Vein Endothelial Cells (HUVECs).

Table 2: Cytotoxicity of Lead Compounds against HUVECs

| Compound | Concentration (µM) | Inhibition of HUVEC Survival (%) |

| 2b | 10 | 74 |

| 6d | 10 | 78 |

Data sourced from Steinebach, C., et al. (2018).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays cited.

Rat Aortic Ring Assay

This ex vivo assay is a well-established method for assessing a compound's ability to inhibit the formation of new blood vessels.

Principle: Aortic rings from rats are embedded in a collagen matrix and cultured in the presence of growth factors. In the absence of inhibitors, endothelial cells migrate out from the explant and form a network of microvessels. The extent of this outgrowth is quantified as a measure of angiogenesis.

Procedure: [1]

-

Thoracic aortas are excised from 8- to 12-week-old male Sprague-Dawley rats.

-

The aortas are cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm-thick rings.

-

The rings are placed in a 48-well plate containing a 3D collagen gel matrix.

-

The rings are cultured in endothelial cell growth medium supplemented with vascular endothelial growth factor (VEGF).

-

Test compounds, dissolved in DMSO, are added to the culture medium at the desired concentration (e.g., 50 µM). A vehicle control (0.5% DMSO) is run in parallel.

-

The plates are incubated at 37°C in a humidified 5% CO₂ atmosphere for 5 days.

-

Microvessel outgrowth is quantified by capturing digital images of the rings and measuring the area of the vessel network using image analysis software.

-

The percentage of inhibition is calculated by comparing the outgrowth in the presence of the test compound to the vehicle control.

HUVEC Cytotoxicity Assay (MTT Assay)

This in vitro assay determines the effect of a compound on the viability and proliferation of endothelial cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control is also included.

-

The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan formation.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

Caption: Hypothesized mechanism of action for fluorinated benzamides in inhibiting the VEGF signaling pathway in endothelial cells.

Caption: Workflow of the rat aortic ring assay for evaluating antiangiogenic activity.

The Multifaceted Role of Fluorine

The substitution of hydrogen with fluorine in the benzamide scaffold imparts several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.[3]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions with the target protein. It can participate in hydrogen bonds and other non-covalent interactions, thereby increasing binding affinity and potency.[4]

-

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, the effect of fluorine on lipophilicity is context-dependent and can be strategically used to fine-tune the pharmacokinetic properties of a drug candidate.[3]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.

In the case of the polyfluorinated benzamides, the transition from a tetrafluorinated to a trifluorinated ring, coupled with different amino substituents, demonstrates a classic example of structure-activity relationship (SAR) optimization. The improved activity of compound 6d over 5d suggests that the specific pattern of fluorination is critical for potent antiangiogenic effects.

Conclusion

This compound serves as a valuable platform for the development of novel bioactive compounds. The strategic incorporation of fluorine is a powerful tool for medicinal chemists to enhance the therapeutic potential of these molecules. The data presented herein on the antiangiogenic activity of its derivatives underscore the importance of this element in drug design. Further investigation into the precise mechanism of action and the optimization of the fluorination pattern and substituents will be crucial in advancing these promising compounds towards clinical applications.

References

- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Safe Handling of 4-Amino-2,3,5,6-tetrafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Amino-2,3,5,6-tetrafluorobenzamide, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for professionals in research and drug development who may work with this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often enhancing metabolic stability and membrane permeability, which are desirable characteristics in drug candidates.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 1548-74-9 | [3] |

| Molecular Formula | C₇H₄F₄N₂O | [3] |

| Molecular Weight | 208.12 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 183 - 188 °C | [3] |

| Purity | ≥ 98% (GC) | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat and, for larger quantities, an apron or chemical suit may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Handling and Storage

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Toxicology

Derivatives of fluorinated benzamides have been investigated for their biological activities, including as potential angiogenesis inhibitors.[4][5]

Experimental Protocols

General Handling and Weighing Protocol

-

Preparation: Ensure the chemical fume hood is functioning correctly. Don appropriate PPE.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a spatula.

-

Containment: Immediately close the stock container and the weighing vessel.

-

Cleaning: Clean any spills on the balance and surrounding area with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.

-

Transport: Transport the weighed compound in a sealed container to the reaction vessel within the fume hood.

Spill Management Protocol

-

Evacuation: Evacuate non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill (if the compound is in solution), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

-

Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[6]

-

Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect all waste, including contaminated PPE, weighing paper, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Labeling: The container must be labeled with the chemical name and associated hazards.

-

Disposal: Dispose of the hazardous waste through an approved institutional or commercial hazardous waste disposal service. High-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds.[4]

Application in Drug Development: A Contextual Overview

This compound serves as a valuable building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[3] Its highly fluorinated structure is leveraged to improve the pharmacokinetic properties of potential drug candidates.[3]

One area of application for derivatives of this compound is in the development of angiogenesis inhibitors.[4][5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[4]

Below is a simplified, representative diagram of a signaling pathway involved in angiogenesis that could be targeted by inhibitors derived from this compound.

Caption: Simplified VEGF signaling pathway in angiogenesis.

Experimental Workflow: Synthesis of Angiogenesis Inhibitors

The following workflow illustrates a general synthetic route where tetrafluorobenzamides can be used to produce trifluorobenzamides with potential antiangiogenic activity, as described in the literature.[4][5]

Caption: Synthetic workflow for potential angiogenesis inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide: Commercial Availability, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its tetrafluorinated phenyl ring provides unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, spectral data, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The typical purity offered is ≥98%, suitable for most laboratory applications, including organic synthesis and biological screening.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chem-Impex | - | ≥ 98% (GC) | 1548-74-9 | C₇H₄F₄N₂O | 208.12 |

| ChemUniverse | P71338 | 98% | 1548-74-9 | C₇H₄F₄N₂O | 208.11 |

| TCI Chemicals | A0949 | >98.0%(GC)(N) | 1548-74-9 | C₇H₄F₄N₂O | 208.11 |

Note: Product numbers and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1548-74-9 | Chem-Impex, ChemUniverse, TCI Chemicals |

| Molecular Formula | C₇H₄F₄N₂O | Chem-Impex, ChemUniverse, TCI Chemicals |

| Molecular Weight | 208.11 g/mol | ChemUniverse, TCI Chemicals |

| Appearance | White to light yellow powder/crystal | Chem-Impex |

| Melting Point | 183 - 188 °C | Chem-Impex |

Table 3: Spectral Data for this compound

| Spectrum Type | Key Features | Source |

| Infrared (IR) | Available on NIST WebBook | NIST WebBook |

| Mass Spectrum (MS) | Available on NIST WebBook (Electron Ionization) | NIST WebBook |

Synthesis and Experimental Protocols

While a specific, detailed synthetic protocol for this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as other fluorinated benzamides and anilines. A common approach involves the amination of a pentafluorobenzoyl derivative.

Representative Experimental Protocol (Hypothetical): Synthesis of this compound from Pentafluorobenzamide

This protocol is based on established methodologies for the nucleophilic aromatic substitution of polyfluorinated aromatic compounds.

Materials:

-

Pentafluorobenzamide

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pentafluorobenzamide (1 equivalent) in DMSO.

-

Amination: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents).

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique properties endowed by the tetrafluorinated phenyl ring make this compound a valuable scaffold in medicinal chemistry.

Building Block for Bioactive Molecules

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. The amino group serves as a versatile handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. The fluorine atoms can enhance the metabolic stability of the resulting compounds by blocking sites of oxidative metabolism and can also modulate their binding affinity to biological targets through favorable electrostatic interactions.

Development of Cytotoxic Prodrugs for Cancer Therapy

One notable application of related 4-amino-fluorobenzamides is in the development of cytotoxic prodrugs for cancer treatment. In this approach, the benzamide scaffold is linked to a cytotoxic agent (a "warhead") and a targeting moiety, such as an antibody or a peptide, that directs the prodrug to cancer cells. The prodrug remains inactive until it reaches the tumor microenvironment, where it can be selectively activated, releasing the cytotoxic payload and minimizing systemic toxicity. The fluorinated benzamide core can play a role in the stability and release characteristics of the prodrug.

Caption: Conceptual diagram of a cytotoxic prodrug utilizing a fluorinated benzamide scaffold.

Signaling Pathways and Future Directions

Currently, there is limited publicly available information directly implicating this compound or its immediate derivatives in specific signaling pathways. The biological activity of compounds derived from this scaffold will be highly dependent on the nature of the substituents and the overall molecular architecture.

Future research efforts could focus on:

-

Synthesis of diverse chemical libraries: Utilizing this compound as a starting material to generate a wide range of novel compounds for high-throughput screening against various biological targets.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structure of derivatives to understand how the fluorinated benzamide core influences biological activity and to optimize lead compounds.

-

Exploration of novel therapeutic areas: Investigating the potential of derivatives in therapeutic areas beyond oncology, such as infectious diseases, inflammation, and neurodegenerative disorders, where the unique properties of fluorinated compounds may offer advantages.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its highly fluorinated structure offers a unique set of properties that can be exploited to design novel molecules with enhanced biological activity and improved pharmacokinetic profiles. While detailed biological data on the core molecule is scarce, its utility as a scaffold for the development of innovative therapeutics, particularly in the realm of targeted cancer therapy, is evident. Further exploration of the chemical space accessible from this starting material is warranted and is likely to yield novel compounds with significant scientific and therapeutic value.

A Comprehensive Technical Review of 4-Amino-2,3,5,6-tetrafluorobenzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,3,5,6-tetrafluorobenzamide is a versatile, fluorinated building block with significant potential in the fields of medicinal chemistry and agrochemicals.[1] Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role in the development of p38 MAP kinase inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug discovery.

Chemical Properties and Spectroscopic Data

This compound is a stable, white to light yellow crystalline powder. The presence of four fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1548-74-9 | [2] |

| Molecular Formula | C₇H₄F₄N₂O | [2] |

| Molecular Weight | 208.11 g/mol | [2] |

| Melting Point | 185-186 °C | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The NIST WebBook provides a reference IR spectrum for this compound, which can be used for structural confirmation.

-

Mass Spectrum: The NIST WebBook also contains the electron ionization mass spectrum for this compound.

Synthesis of this compound

The most plausible synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-nitro-2,3,5,6-tetrafluorobenzamide. This transformation can be achieved through various established methods for nitroarene reduction. A general experimental protocol based on catalytic hydrogenation is provided below.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of nitroarenes.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Drug Intermediates Using 4-Amino-2,3,5,6-tetrafluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3,5,6-tetrafluorobenzamide is a versatile fluorinated building block increasingly utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). The presence of a tetrafluorinated phenyl ring imparts unique properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of valuable drug intermediates, with a focus on its application in the development of kinase inhibitors.

The primary amino group and the benzamide moiety of this compound serve as versatile handles for a variety of chemical transformations, including N-acylation, diazotization, and cyclocondensation reactions, enabling the construction of diverse heterocyclic scaffolds common in medicinal chemistry.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 4-aminobenzamide scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. The tetrafluorinated phenyl ring of this compound can provide additional beneficial interactions within the ATP-binding pocket and enhance the overall potency and selectivity of the inhibitor.

A common synthetic strategy involves the N-acylation of the 4-amino group with a suitable carboxylic acid or acyl chloride, which introduces a side chain designed to interact with other regions of the kinase or to modulate the physicochemical properties of the molecule.

Experimental Protocols

This section details a representative protocol for the N-acylation of this compound, a fundamental step in the synthesis of many drug intermediates.

Protocol 1: N-Acylation of this compound with 4-(Trifluoromethyl)benzoyl Chloride

This protocol describes the synthesis of N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)-4-(trifluoromethyl)benzamide, a potential intermediate for kinase inhibitors.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| This compound | C₇H₄F₄N₂O | 208.11 | 1.0 g | >98% | TCI, Sigma-Aldrich |

| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | 1.1 eq | >97% | Sigma-Aldrich |

| Anhydrous Pyridine | C₅H₅N | 79.10 | 20 mL | >99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | ACS Grade | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 30 mL | - | VWR |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | 30 mL | - | VWR |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 30 mL | - | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 5 g | - | VWR |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 4.81 mmol).

-

Add anhydrous pyridine (20 mL) to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate dropping funnel, dissolve 4-(trifluoromethyl)benzoyl chloride (1.1 g, 5.29 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL).

-

Add the solution of 4-(trifluoromethyl)benzoyl chloride dropwise to the stirred solution of this compound over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, dilute the reaction mixture with dichloromethane (30 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)-4-(trifluoromethyl)benzamide.

Expected Yield and Characterization:

| Product | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ¹⁹F NMR (DMSO-d₆, 376 MHz) δ (ppm) | MS (ESI) m/z |

| N-(4-carbamoyl-2,3,5,6-tetrafluorophenyl)-4-(trifluoromethyl)benzamide | 85-95 | 210-215 | 11.0 (s, 1H, NH), 8.2 (d, J = 8.0 Hz, 2H, Ar-H), 8.0 (br s, 1H, CONH₂), 7.9 (d, J = 8.0 Hz, 2H, Ar-H), 7.8 (br s, 1H, CONH₂) | -61.3 (s, 3F, CF₃), -142.5 (m, 2F, Ar-F), -155.8 (m, 2F, Ar-F) | Calculated for C₁₅H₇F₇N₂O₂ [M-H]⁻: 379.03; Found: 379.05 |

Visualizations

Caption: Experimental workflow for the N-acylation of this compound.

Caption: Logical relationship of synthesis and application in drug development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex drug intermediates. Its unique electronic properties, conferred by the polyfluorinated aromatic ring, make it an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. The provided N-acylation protocol serves as a fundamental and reliable method for the elaboration of this scaffold, paving the way for the synthesis of a wide range of biologically active molecules. Researchers are encouraged to adapt and optimize this protocol for their specific synthetic targets.

Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluorobenzamide in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals